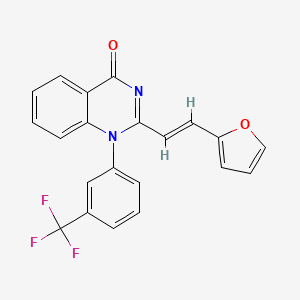
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and trifluoromethylphenyl groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan-2-ylvinyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the furan-2-ylvinyl intermediate.
Coupling with 3-(Trifluoromethyl)phenylamine: The furan-2-ylvinyl intermediate is then coupled with 3-(trifluoromethyl)phenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired quinazolinone structure.
Cyclization and Finalization: The final step involves cyclization of the intermediate to form the quinazolinone core, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
2-(2-(Furan-2-yl)vinyl)-1-phenylquinazolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(2-(Thiophen-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties.
Uniqueness
The presence of both the furan and trifluoromethylphenyl groups in 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one imparts unique electronic and steric properties, making it distinct from similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C21H13F3N2O2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
2-[(E)-2-(furan-2-yl)ethenyl]-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)14-5-3-6-15(13-14)26-18-9-2-1-8-17(18)20(27)25-19(26)11-10-16-7-4-12-28-16/h1-13H/b11-10+ |
InChIキー |
VWANOFKMRCJIGF-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)/C=C/C4=CC=CO4 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


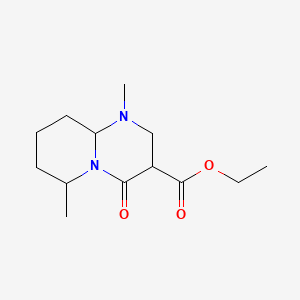

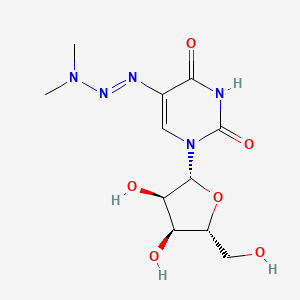
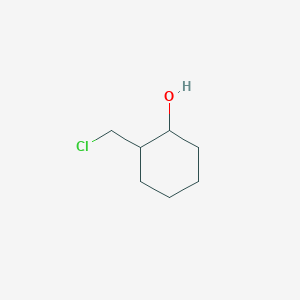
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)

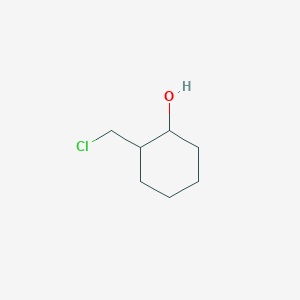

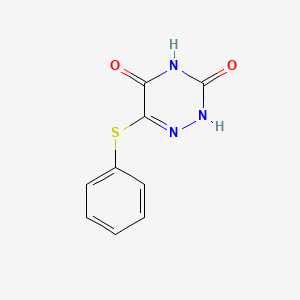


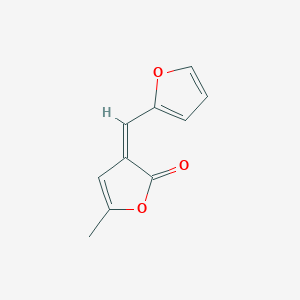
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
